molecular formula C10H13BrO B1283496 1-Bromo-4-isobutoxybenzene CAS No. 30752-23-9

1-Bromo-4-isobutoxybenzene

Cat. No. B1283496
CAS RN: 30752-23-9
M. Wt: 229.11 g/mol
InChI Key: FMAIALVMJJUXSB-UHFFFAOYSA-N
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Description

1-Bromo-4-isobutoxybenzene is a brominated benzene derivative with an isobutoxy substituent at the para position. While the specific compound is not directly studied in the provided papers, related brominated benzene compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of 1-Bromo-4-isobutoxybenzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound with a similar structure to 1-Bromo-4-isobutoxybenzene, was achieved through bromination, oxyalkylation, and thioamidation starting from commercially available 4-hydroxybenzonitrile . This suggests that a similar approach could be used for synthesizing 1-Bromo-4-isobutoxybenzene, with the appropriate choice of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the possibility of disorder in the crystal structure, as seen in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione . The presence of bromine can influence the molecular conformation and crystal packing due to its size and ability to participate in halogen bonding.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, including isomerization and coupling reactions. For example, the isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene was studied in the context of developing probes for Alzheimer's disease . Additionally, CuI-catalyzed domino processes involving 1-bromo-2-iodobenzenes have been used to synthesize benzofurans , indicating the potential for 1-Bromo-4-isobutoxybenzene to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical properties of brominated benzenes, such as melting points, can vary significantly depending on the substitution pattern, as demonstrated by the structure-melting relations in isomeric dibromobenzenes . The presence of the isobutoxy group in 1-Bromo-4-isobutoxybenzene would likely affect its physical properties, such as solubility and melting point. Chemical properties, such as reactivity and stability, can be influenced by the electronic effects of the bromine and isobutoxy substituents.

Scientific Research Applications

Synthesis and Intermediate Roles

  • 1-Bromo-4-isobutoxybenzene plays a significant role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a key intermediate in the production of febuxostat, a gout medication. This compound is synthesized from 4-hydroxybenzonitrile through a multi-step process including bromination, oxyalkylation, and thioamidation (Wang et al., 2016).

Application in Polymer Science

  • In polymer science, 1-Bromo-4-isobutoxybenzene derivatives can be utilized for end-quenching in TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including derivatives of 1-Bromo-4-isobutoxybenzene, are effective for this purpose. They are used in a variety of polymerizations, demonstrating versatility across different temperatures and solvent conditions (Morgan et al., 2010).

Use in Organic Electronics

  • In the field of organic electronics, derivatives of 1-Bromo-4-isobutoxybenzene are explored for their potential in enhancing the performance of polymer solar cells. For example, the introduction of 1-Bromo-4-Nitrobenzene into the active layer of polymer solar cells has been shown to significantly improve their power conversion efficiency. This is attributed to better excitonic recombination and enhanced electron transfer processes (Fu et al., 2015).

Exploration in Supercapacitor Applications

  • In the development of supercapacitors, 1-Bromo-4-isobutoxybenzene derivatives have been studied for their role in electrolyte solutions. The addition of bromine derivatives in supercapacitor electrolytes can significantly increase the capacitance values, showing promise for enhancing energy storage capabilities (Frąckowiak et al., 2014).

Application in Pharmaceutical Research

  • In pharmaceutical research, specific isomers of 1-Bromo-4-isobutoxybenzene, like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, have been synthesized and utilized as probes for detecting beta-amyloid plaques in Alzheimer's disease. These isomers have shown high binding affinity and stability, demonstrating their potential as tools for studying neurological conditions (Lee et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

properties

IUPAC Name

1-bromo-4-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAIALVMJJUXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571492
Record name 1-Bromo-4-(2-methylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-isobutoxybenzene

CAS RN

30752-23-9
Record name 1-Bromo-4-(2-methylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-bromophenol (2.4 g, 13.8 mmol), 1-iodo-2-methylpropane (3.45 mL, 20 mmol), sodium hydroxide (0.8 g, 20 mmol) and DMF (2 mL) were allowed to react to yield the sub-title compound (615 mg, 19%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
19%

Synthesis routes and methods II

Procedure details

4-Bromo-phenol (2 g, 11.6 mmol) is dissolved in acetone (40 mL). Potassium carbonate (8 g, 38.4 mmol) is then added followed by isobutyl bromide (4 g, 29.2 mmol). The reaction is heated to reflux for four days, refilling solvent as necessary. The reaction mixture is diluted with water and extracted with ether, the organic layer is separated and concentrated in vacuo. The residue is dissolved in hexane dried with magnesium sulfate, and filtered through a plug of silica gel. The solvent is removed in vacuo to afford 1.6 g (60% yield) of the title compound as a colorless non-viscous oil. 1H NMR (CDCl3) 1.01 (d, 6H, J=6.56 Hz), 2.05-2.08 (m, 1H), 3.67 (d, 2H, J=6.57 Hz), 6.77 (d, 2H, J=9.09 Hz), 7.36 (d, 2H, J=9.09 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-methylphenol (14.2 g) in DMF (75 ml) was added potassium carbonate (14.7 g), and to the mixture was added dropwise bromopropane (9.33 g). The mixture was stirred at 70° C. for 3 hours and cooled, and to the mixture was added water. The mixture was extracted with hexane, and the organic layer was washed with 1N sodium hydroxide solution and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give colorless oil of 4-bromo-2-methyl-propoxybenzene (10.6 g).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Hostettler, SO Fürer, B Bozic-Weber, EC Constable… - Dyes and …, 2015 - Elsevier
… 1-Bromo-4-isobutoxybenzene 1-Bromo-4-isobutoxybenzene was prepared by the method … under reduced pressure to yield 1-bromo-4-isobutoxybenzene as a light yellow oil (1.78 g, …
Number of citations: 7 www.sciencedirect.com
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org
N Hostettler - 2015 - edoc.unibas.ch
This thesis concerns the applications of easy to synthesize zinc(II) bis-terpyridine complexes in light emitting electrochemical cells (LECs), organic light emitting diodes (OLEDs) and dye …
Number of citations: 2 edoc.unibas.ch

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